molecular formula C13H24N2 B13250525 3-[(Piperidin-4-yl)methyl]-1-azabicyclo[2.2.2]octane

3-[(Piperidin-4-yl)methyl]-1-azabicyclo[2.2.2]octane

Cat. No.: B13250525
M. Wt: 208.34 g/mol
InChI Key: YMNRSSWKBQXIIX-UHFFFAOYSA-N
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Description

3-[(Piperidin-4-yl)methyl]-1-azabicyclo[2.2.2]octane is a complex organic compound that belongs to the class of bicyclic amines. This compound is characterized by its unique structure, which includes a piperidine ring fused to an azabicyclo[2.2.2]octane framework. The presence of these rings imparts significant chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Piperidin-4-yl)methyl]-1-azabicyclo[2.2.2]octane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of piperidine with a suitable bicyclic precursor under controlled conditions. The reaction conditions often include the use of solvents such as methanol or dichloromethane, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(Piperidin-4-yl)methyl]-1-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium halides, organic solvents

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and halogenated piperidine derivatives .

Scientific Research Applications

3-[(Piperidin-4-yl)methyl]-1-azabicyclo[2.2.2]octane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Piperidin-4-yl)methyl]-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocyclic amine with one nitrogen atom.

    Azabicyclo[2.2.2]octane: A bicyclic amine with a similar structural framework but lacking the piperidine ring.

Uniqueness

3-[(Piperidin-4-yl)methyl]-1-azabicyclo[2.2.2]octane is unique due to its combined structural features of both piperidine and azabicyclo[2.2.2]octane. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C13H24N2

Molecular Weight

208.34 g/mol

IUPAC Name

3-(piperidin-4-ylmethyl)-1-azabicyclo[2.2.2]octane

InChI

InChI=1S/C13H24N2/c1-5-14-6-2-11(1)9-13-10-15-7-3-12(13)4-8-15/h11-14H,1-10H2

InChI Key

YMNRSSWKBQXIIX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2CN3CCC2CC3

Origin of Product

United States

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